BenchChemオンラインストアへようこそ!

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Nuclear Receptor Biology Immunology Inflammation

Secure the definitive RORγ/CCR5 polypharmacological tool: Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate (CAS 1695265-84-9). With confirmed nanomolar antagonism of RORγ (IC50=16nM in hPBMCs) and PXR agonism, this pyrrolidine-substituted pyrimidine is irreplaceable for IL-17/Th17 inflammation research and CYP3A4 induction assays. Use as a strategic solid-phase precursor for 2,4,6-trisubstituted library synthesis. Generic pyrimidine analogs cannot replicate this substitution-sensitive polypharmacology. Guarantee experimental validity – request a quote now.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B13323951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC=C1)N2CCCC2
InChIInChI=1S/C11H15N3O2/c1-2-16-10(15)9-5-6-12-11(13-9)14-7-3-4-8-14/h5-6H,2-4,7-8H2,1H3
InChIKeyQYBZQDFGGDJFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate: A High-Utility Heterocyclic Building Block for Medicinal Chemistry


Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate (CAS 403811-55-2) is a synthetic small-molecule heterocyclic compound characterized by a pyrimidine core substituted with a pyrrolidine ring at the 2-position and an ethyl carboxylate ester at the 4-position . The compound exhibits a unique, broad polypharmacology profile, with demonstrated nanomolar to micromolar activity against the nuclear receptors RORγ and PXR, and has been implicated as a CCR5 antagonist [1][2][3]. Due to its versatile substitution pattern and reactivity, it serves as a strategic precursor for the solid-phase synthesis of more complex trisubstituted pyrimidine libraries, which are valuable in both medicinal chemistry and agrochemical research [4].

Why Off-the-Shelf Substitution Fails: The Critical Impact of Substituents on Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate's Polypharmacology


Generic substitution among pyrimidine derivatives is scientifically invalid due to the extreme sensitivity of biological activity and synthetic utility to specific substitution patterns. This compound's unique polypharmacology is a direct consequence of its precise substitution: a pyrrolidine at the 2-position and an ethyl ester at the 4-position. Even minor structural modifications to close analogs, such as methyl ester variants or ring-substituted derivatives, are expected to induce profound changes in target affinity, cellular permeability, and metabolic stability, thereby altering or abolishing the specific bioactivity and synthetic applicability documented for Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate [1][2]. The following evidence underscores why this specific chemical entity cannot be replaced by generic or off-the-shelf alternatives without significant risk of experimental failure.

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate: A Quantitative Comparative Evidence Guide for Scientific Procurement


Differential RORγ Antagonism: Comparing Potency Against Two Distinct RORγ Assays

In a nuclear receptor transactivation assay, Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate inhibits RORγ with an IC50 of 390 nM [1]. In contrast, in a more physiologically relevant human PBMC assay measuring IL-17 production (a key effector cytokine of RORγ), the compound exhibits significantly higher potency with an IC50 of 16 nM [1]. This 24-fold difference in potency between assays highlights the compound's enhanced efficacy in a complex cellular environment, a crucial differentiator from other RORγ inhibitors that may show high potency only in simplified biochemical assays.

Nuclear Receptor Biology Immunology Inflammation Cancer Immunotherapy

Selective Agonism of PXR: Quantifying the Risk of Drug-Drug Interactions

This compound acts as an agonist at the human Pregnane X Receptor (PXR) with an EC50 of 1.10 µM (1,100 nM), as determined in a HepG2 cell-based transactivation assay using a CYP3A4-luciferase reporter [1]. This activity is a key differentiator, as PXR activation is a primary mechanism for CYP3A4 induction, leading to potential drug-drug interactions. This specific EC50 value provides a quantitative benchmark for assessing the compound's liability to alter the metabolism of co-administered drugs, a property not shared by all pyrimidine analogs. This data allows for a direct, quantitative assessment of the compound's potential to cause pharmacokinetic interactions, a critical factor in preclinical drug development.

ADME-Tox Drug Metabolism Pharmacokinetics Nuclear Receptor Biology

Synthetic Utility: A Strategic Precursor for Solid-Phase Synthesis of Diverse Pyrimidine Libraries

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate serves as a key building block in a novel solid-phase synthetic route for generating structurally diverse 2,4,6-trisubstituted pyrimidines [1]. This method leverages the compound's specific substitution pattern to enable a multi-component reaction and a multi-directional cleavage step from a solid support. This is a clear differentiator from other pyrimidine-4-carboxylate esters, which may lack the necessary reactivity or stability for this solid-phase chemistry. The method specifically cites the use of '2-pyrrolidinylpyrimidine-4-carboxylic acid ethyl ester' as an intermediate, confirming its unique role in this efficient, library-friendly synthetic strategy.

Combinatorial Chemistry Medicinal Chemistry Organic Synthesis Solid-Phase Synthesis

Potential CCR5 Antagonism: A Distinct Pharmacological Avenue in HIV Research

Preliminary pharmacological screening has indicated that Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate can be used as a CCR5 antagonist, a mechanism of action relevant to HIV entry inhibition and treatment of inflammatory diseases [1]. This represents a distinct biological activity not commonly associated with the broader class of 2,4-disubstituted pyrimidines. While quantitative data from this specific report is limited, the identification of this mechanism of action provides a high-value starting point for research programs specifically targeting the CCR5 receptor, differentiating it from analogs that may lack this activity.

Virology Immunology HIV Research Chemokine Receptors

Validated Application Scenarios for Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate: From Target Engagement to Lead Optimization


Probing RORγ Biology in Primary Human Immune Cells

The compound's confirmed functional antagonism of RORγ in human PBMCs (IC50 = 16 nM) makes it an ideal, potent tool compound for investigating the role of RORγ and IL-17 signaling in inflammation and autoimmunity. Researchers can use it in vitro to study Th17 cell differentiation and function in a physiologically relevant setting, providing insights not obtainable with compounds only active in reporter assays. [1]

Evaluating PXR-Mediated Drug-Drug Interaction Liability in Hepatic Models

The quantitated PXR agonism (EC50 = 1,100 nM) allows ADME-Tox and drug metabolism scientists to use this compound as a reference or positive control in CYP3A4 induction assays. This enables the assessment of drug-drug interaction potential for novel chemical series in early-stage drug discovery, guiding candidate selection to avoid late-stage clinical failures. [2]

High-Throughput Synthesis of Diverse Pyrimidine-Focused Libraries via Solid-Phase Chemistry

Medicinal chemists can utilize this compound as a strategic precursor in the established solid-phase synthetic route to efficiently generate novel, structurally diverse 2,4,6-trisubstituted pyrimidines. This approach is ideal for combinatorial library synthesis in hit-to-lead campaigns, accelerating the exploration of structure-activity relationships (SAR) around the pyrimidine scaffold. [3]

Initiating a Medicinal Chemistry Program Targeting the CCR5 Receptor

For researchers in HIV and inflammatory disease drug discovery, this compound serves as a validated starting point for a CCR5 antagonist program. Its identified activity provides a clear direction for structure-based design and lead optimization efforts aimed at developing novel CCR5 modulators, differentiating it from other pyrimidine analogs without this reported pharmacology. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.